![molecular formula C6H9N3O2S2 B2732371 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid CAS No. 82593-10-0](/img/structure/B2732371.png)

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

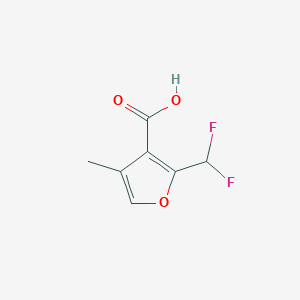

Molecular Structure Analysis

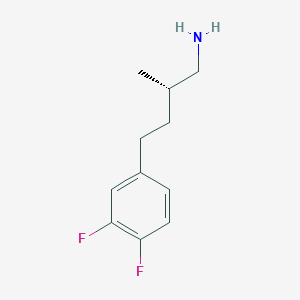

The molecular structure of “this compound” can be inferred from its molecular formula, which is C6H9N3O2S2. This indicates that the compound contains six carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two sulfur atoms .

Scientific Research Applications

Antimicrobial and Larvicidal Activities : A study explored the synthesis of novel derivatives involving thiadiazole, demonstrating their potential in antimicrobial and mosquito larvicidal activities (Kumara et al., 2015).

Antiviral Properties : Research on the synthesis of thiadiazole sulfonamides revealed that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Synthetic Methodologies : The development of solvent-base-controlled, metal-free synthesis methods for thiadiazoles and triazoles, showcasing versatile applications in organic chemistry (Filimonov et al., 2017).

Antimicrobial Agents : Novel series of thiadiazole derivatives have been synthesized with anticipated antimicrobial activity, highlighting their potential as antimicrobial agents (El-Badry et al., 2018).

Fluorescence Studies : Spectroscopic investigations into thiadiazoles showed dual fluorescence effects, suggesting applications in fluorescence methods and molecular medicine (Budziak et al., 2019).

Antidepressant and Anxiolytic Activities : Some thiadiazole derivatives have shown marked antidepressant and anxiolytic properties, indicating their potential in central nervous system therapies (Clerici et al., 2001).

Ascorbic Acid Oxidation Influence : Studies on thiadiazole derivatives showed they could inhibit the oxidation of ascorbic acid, suggesting potential in antioxidant research (Emelianov et al., 2016).

Antitumor Screening : Research has been conducted on thiadiazole derivatives for their antitumor activity, indicating potential in cancer research (Horishny & Matiychuk, 2020).

Future Directions

The future directions for research on “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety , these compounds may have potential as therapeutic agents for various diseases.

Properties

IUPAC Name |

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-4(10)11/h1-3H2,(H2,7,8)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFCLNRPRADHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)